molecular formula C13H14N2 B14372148 4-Phenyl-6-propylpyrimidine CAS No. 89967-05-5

4-Phenyl-6-propylpyrimidine

Cat. No.: B14372148
CAS No.: 89967-05-5
M. Wt: 198.26 g/mol
InChI Key: QOJWNNQWVMKEPQ-UHFFFAOYSA-N
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Description

4-Phenyl-6-propylpyrimidine is an aromatic, heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6-propylpyrimidine can be achieved through various methods. One common approach involves the condensation of a suitable aldehyde or ketone with an amidine in the presence of a catalyst. For example, the reaction of benzaldehyde with propylamine and formamide under acidic conditions can yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-6-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

4-Phenyl-6-propylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Phenyl-6-propylpyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 4,6-Diarylpyrimidines

Comparison: Compared to these similar compounds, 4-Phenyl-6-propylpyrimidine exhibits unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. For instance, the propyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

89967-05-5

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-phenyl-6-propylpyrimidine

InChI

InChI=1S/C13H14N2/c1-2-6-12-9-13(15-10-14-12)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

QOJWNNQWVMKEPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=N1)C2=CC=CC=C2

Origin of Product

United States

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